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Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

Cat. No.: B554682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

asymmetric synthesis of (S)-2-Aminononanoic acid, a non-proteinogenic amino acid of

interest in pharmaceutical and materials science research. The protocols outlined below focus

on three effective methodologies: enzymatic transamination, diastereoselective Strecker

synthesis using a chiral auxiliary, and asymmetric alkylation of a chiral nickel(II) complex.

Introduction
(S)-2-Aminononanoic acid is a chiral α-amino acid with a seven-carbon side chain. Its unique

lipophilic character makes it a valuable building block for the synthesis of novel peptides,

peptidomimetics, and other bioactive molecules with potential applications in drug discovery.

The stereoselective synthesis of this compound is crucial for elucidating its biological activity

and for its incorporation into chiral structures. This application note details three distinct and

reliable methods for preparing the (S)-enantiomer with high optical purity.

Data Presentation
The following table summarizes the expected quantitative data for the different synthetic

approaches to (S)-2-Aminononanoic acid, based on literature reports for analogous long-

chain amino acids.
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Method 1: Enzymatic Transamination
This method utilizes an (S)-selective ω-transaminase from Chromobacterium violaceum to

catalyze the asymmetric amination of a prochiral keto acid. This biocatalytic approach offers

high enantioselectivity under mild reaction conditions.
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Caption: Enzymatic synthesis of (S)-2-Aminononanoic acid.

Experimental Protocol
Materials:

2-Oxononanoic acid

L-Alanine (or other suitable amine donor)

Recombinant ω-transaminase from Chromobacterium violaceum (lyophilized powder or cell-

free extract)

Pyridoxal-5'-phosphate (PLP)

Potassium phosphate buffer (100 mM, pH 7.5)
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Hydrochloric acid (1 M)

Ion-exchange resin (e.g., Dowex 50WX8)

Ammonium hydroxide solution (5%)

Ethanol

Procedure:

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution containing

100 mM potassium phosphate buffer (pH 7.5).

Add 2-oxononanoic acid (e.g., 50 mM final concentration) and L-alanine as the amine donor

(e.g., 100-250 mM final concentration).

Add pyridoxal-5'-phosphate to a final concentration of 1 mM.

Initiate the reaction by adding the transaminase enzyme (e.g., 1-5 mg/mL).

Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours.

Monitor the reaction progress by HPLC or LC-MS.

Reaction Quenching: Terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl.

Purification:

Centrifuge the quenched reaction mixture to remove precipitated protein.

Apply the supernatant to a column packed with a strongly acidic cation exchange resin

(e.g., Dowex 50WX8).

Wash the column with deionized water to remove unreacted keto acid and other anionic

components.

Elute the bound (S)-2-aminononanoic acid with a 5% ammonium hydroxide solution.
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Collect the fractions containing the amino acid (monitor by TLC or HPLC) and concentrate

under reduced pressure.

Recrystallize the crude product from an ethanol/water mixture to obtain pure (S)-2-
aminononanoic acid.

Analysis: Determine the enantiomeric excess of the final product by chiral HPLC analysis

after derivatization (e.g., with Marfey's reagent).

Method 2: Diastereoselective Strecker Synthesis
This classic method involves a three-component reaction between an aldehyde, a cyanide

source, and a chiral amine auxiliary, followed by hydrolysis. The use of (R)-phenylglycine

amide as the chiral auxiliary directs the stereochemical outcome of the reaction.
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Caption: Asymmetric Strecker synthesis workflow.

Experimental Protocol
Materials:

Nonanal

(R)-Phenylglycine amide

Sodium cyanide (NaCN)

Methanol

Acetic acid

Hydrochloric acid (6 M)

Diethyl ether

Sodium bicarbonate

Procedure:

α-Aminonitrile Synthesis:

In a round-bottom flask, dissolve (R)-phenylglycine amide (1.0 eq.) in methanol.

Add nonanal (1.0 eq.) and stir the mixture for 30 minutes at room temperature.

In a separate flask, dissolve sodium cyanide (1.1 eq.) in a minimal amount of water and

add it to the reaction mixture.

Add acetic acid (1.1 eq.) dropwise while cooling the reaction in an ice bath.

Stir the reaction mixture at room temperature for 24 hours. A precipitate of the desired

diastereomeric α-aminonitrile should form.

Isolation of the Diastereomer:
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Collect the solid precipitate by filtration and wash with cold methanol. This solid is

expected to be highly enriched in the (S,R)-diastereomer due to a crystallization-induced

asymmetric transformation.[2]

The diastereomeric ratio can be checked by NMR spectroscopy.

Hydrolysis of the α-Aminonitrile:

Suspend the diastereomerically pure α-aminonitrile in 6 M hydrochloric acid.

Heat the mixture to reflux for 6-12 hours until the hydrolysis is complete (monitor by TLC).

Purification:

Cool the reaction mixture to room temperature and extract with diethyl ether to remove the

phenylglycine byproduct.

Adjust the pH of the aqueous layer to the isoelectric point of 2-aminononanoic acid

(approx. pH 6) with a saturated solution of sodium bicarbonate.

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold

water, and dry under vacuum.

Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.

Method 3: Asymmetric Alkylation of a Chiral
Nickel(II) Complex
This method relies on the diastereoselective alkylation of a chiral Ni(II) complex of a glycine

Schiff base. The chiral ligand on the complex directs the approach of the electrophile, leading

to a high degree of stereocontrol.

Reaction Scheme and Workflow
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Caption: Asymmetric alkylation via a Ni(II) complex.

Experimental Protocol
Materials:

Ni(II) complex of the Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone

and glycine

1-Bromoheptane

N,N-Dimethylformamide (DMF)

Sodium hydroxide (solid, powdered)

Hydrochloric acid (3 M)
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Silica gel for column chromatography

Ethyl acetate

Hexanes

Procedure:

Alkylation Reaction:

Suspend the chiral Ni(II)-glycine complex (1.0 eq.) and powdered sodium hydroxide (2.0

eq.) in dry DMF.

Add 1-bromoheptane (1.2 eq.) to the suspension.

Stir the mixture vigorously at room temperature for 4-8 hours. The color of the reaction

mixture will typically change, indicating the progress of the alkylation.

Isolation and Separation of Diastereomers:

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The resulting crude product is a mixture of diastereomers of the alkylated Ni(II) complex.

Separate the diastereomers by silica gel column chromatography using a mixture of

hexanes and ethyl acetate as the eluent. The major, less polar diastereomer corresponds

to the precursor of the (S)-amino acid.[3]

Decomplexation and Hydrolysis:

Dissolve the purified major diastereomer in 3 M hydrochloric acid.

Heat the mixture at 60-80°C for 2-4 hours to hydrolyze the Schiff base and release the

amino acid.
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Purification:

Cool the reaction mixture and wash with diethyl ether to remove the chiral auxiliary.

The aqueous layer contains the hydrochloride salt of (S)-2-aminononanoic acid.

Isolate the free amino acid by adjusting the pH to its isoelectric point as described in

Method 2, followed by filtration and drying.

Analysis: Determine the enantiomeric excess of the final product by chiral HPLC. The chiral

auxiliary can be recovered from the organic washings for reuse.

Conclusion
The three methodologies presented provide robust and varied approaches for the asymmetric

synthesis of (S)-2-aminononanoic acid. The choice of method will depend on the specific

requirements of the researcher, including scale, available equipment, and desired purity. The

enzymatic approach offers an environmentally friendly route with high enantioselectivity. The

diastereoselective Strecker synthesis is a classic and powerful method, particularly effective

due to the crystallization-induced asymmetric transformation. The asymmetric alkylation of the

Ni(II) complex provides a reliable route for obtaining high diastereoselectivity and allows for the

recovery and reuse of the chiral auxiliary, making it a cost-effective option for larger-scale

synthesis. Each protocol should be optimized for specific laboratory conditions to achieve the

best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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